molecular formula C6H3Br2IO B3248515 2,6-Dibromo-4-iodophenol CAS No. 187407-15-4

2,6-Dibromo-4-iodophenol

Cat. No.: B3248515
CAS No.: 187407-15-4
M. Wt: 377.8 g/mol
InChI Key: VLHRYVNEXNNKNZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-iodophenol is an organic compound with the molecular formula C6H3Br2IO It is a halogenated phenol, characterized by the presence of bromine and iodine atoms attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-iodophenol can be synthesized through the bromination and iodination of phenol. One common method involves the bromination of phenol to form 2,6-dibromophenol, followed by iodination to introduce the iodine atom at the para position. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenols.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of hydroquinones.

Scientific Research Applications

2,6-Dibromo-4-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2,6-Dibromophenol: Lacks the iodine atom, making it less reactive in certain reactions.

    4-Iodophenol: Lacks the bromine atoms, resulting in different chemical properties.

    2,4,6-Tribromophenol: Contains an additional bromine atom, leading to different reactivity and applications.

Uniqueness: 2,6-Dibromo-4-iodophenol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-dibromo-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHRYVNEXNNKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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